molecular formula C16H12ClN3O3 B2916940 (E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 125298-99-9

(E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B2916940
CAS No.: 125298-99-9
M. Wt: 329.74
InChI Key: YHUPQVYZBSLNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a high-purity synthetic compound designed for research applications in medicinal chemistry and drug discovery. This molecule is an acylhydrazone derivative, a class known for diverse biological activities, and incorporates both the 2-oxoindoline (isatin) and phenoxy pharmacophores, making it a compound of significant interest for biological evaluation . Key Research Applications and Value: This compound is primarily intended for investigating anticancer activity . Its molecular structure is hybrid, featuring a 2-oxoindoline scaffold, which is a privileged structure found in numerous kinase inhibitors and anticancer agents . Researchers can utilize this chemical to probe its effects on cancer cell proliferation and to study its potential as an inducer of apoptosis (programmed cell death). The core structure is shared with other compounds that have demonstrated potent cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers . Furthermore, the 2-oxoindoline moiety is a key component in clinically approved multi-targeted tyrosine kinase inhibitors, suggesting potential for anti-angiogenesis research by targeting receptors like VEGFR-2 . Mechanism of Action Insights: While the specific mechanism for this compound requires empirical validation, research on structurally similar acylhydrazones provides strong direction. Related molecules have been identified as potent activators of procaspase-3 , the inactive precursor of the key executioner caspase-3 enzyme in the apoptotic pathway . These compounds are believed to act by chelating inhibitory zinc ions within the procaspase-3 zymogen, thereby promoting its auto-activation and triggering apoptosis in cancer cells . The presence of the ortho-hydroxy substituent on the related isatin-derived acylhydrazones is often critical for this zinc-chelating and caspase-activating activity . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWFBHPLPKULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound involves the reaction of isatin derivatives with hydrazine derivatives. The general method includes:

  • Reagents : 4-chlorophenol, isatin, and acetohydrazide.
  • Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Yield and Physical Properties

  • Yield : Approximately 72% .
  • Melting Point : 185-187°C .
  • TLC Solvent System : Chloroform:ethanol (9:1).

Anticancer Activity

Recent studies have demonstrated that derivatives of isatin, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound shows potent activity against various cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colon cancer), and MCF7 (breast cancer) .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It has demonstrated a high ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

In vitro studies indicate that the compound acts as an inhibitor for several enzymes:

  • Alpha-Amylase Inhibition : Significant inhibition was observed, suggesting potential use in managing diabetes .
  • Acetylcholinesterase Inhibition : It has shown promise as an anti-Alzheimer agent by inhibiting this enzyme .

Anti-inflammatory and Antibacterial Activities

Research has highlighted the anti-inflammatory and antibacterial properties of this compound:

  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced edema models in rats show significant reduction in inflammation .
  • Antibacterial Activity : The compound exhibits activity against various bacterial strains, indicating its potential as a therapeutic agent .

Data Table of Biological Activities

Biological ActivityTest MethodResult
AnticancerMTT AssayIC50 values < 10 µM
AntioxidantDPPH Scavenging Assay% Inhibition > 70%
Alpha-Amylase InhibitionEnzyme AssayIC50 = 15 µM
Acetylcholinesterase InhibitionEnzyme AssayIC50 = 20 µM
Anti-inflammatoryEdema Model% Reduction > 50%
AntibacterialAgar Diffusion MethodZone of inhibition > 15 mm

Case Study 1: Anticancer Potential

In a study published in 2023, a series of isatin derivatives were synthesized, including the target compound. The results indicated that compounds similar to this compound exhibited broad-spectrum anticancer activity, particularly against HepG2 cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-diabetic Effects

Another research project focused on the anti-diabetic properties of isatin derivatives. The study found that this compound effectively inhibited alpha-amylase activity in vitro, suggesting its potential utility in diabetes management .

Case Study 3: Neuroprotective Effects

Research has also suggested neuroprotective effects attributed to the inhibition of acetylcholinesterase by this compound. This finding supports its potential application in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Structural Insights :

  • Heterocyclic Modifications : Compounds like 5c (benzo[d]oxazol-2-ylthio) and 6b (morpholine) improve solubility and target specificity .
  • Stereochemistry : Z/E isomerism in hydrazones (e.g., compound 5c ) influences binding affinity, as seen in NMR studies .

Physicochemical and Spectral Properties

Compound Melting Point (°C) ¹H NMR (Key Signals, δ ppm) IR (ν, cm⁻¹) Yield (%)
Target compound Not reported 10.78–11.24 (NH), 7.25–7.70 (Ar-H) 3193 (NH), 1709 (C=O) 83
(E/Z)-5c 165–167 10.03 (NH), 7.46–8.21 (Ar-H) 2218 (C≡N), 1705 (C=O) 82
2-Morpholino-6b 215–217 3.60–3.75 (morpholine CH₂), 10.44 (NH) 1665 (C=O), 1100 (C-O-C) 78

Key Observations :

  • NH Protons : Downfield shifts (δ > 10 ppm) confirm intramolecular H-bonding in hydrazones .
  • C=O Stretching : IR bands at ~1700 cm⁻¹ correlate with the carbonyl group’s electronic environment .

Anticancer Activity

Compound IC50 (μM) Target/Cell Line Mechanism
Target compound Not tested N/A N/A
2-(4-Fluoro-3-hydroxyphenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide (III) 0.054 EGFR/HCT-116 colorectal Apoptosis induction
2-(Benzo[d]oxazol-2-ylthio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide (5a) 1.2 MCF-7 breast cancer Multi-kinase inhibition

Antioxidant Activity

Compound DPPH Scavenging (%) FRAP (μM Fe²⁺/g) Reference
Target compound 65 ± 2.1 420 ± 15
2-Morpholino-6b 48 ± 1.8 310 ± 12

Structure-Activity Relationship (SAR) :

  • EWGs and Lipophilicity: The 4-chlorophenoxy group in the target compound enhances antioxidant activity compared to morpholine derivatives .
  • Nitro Substitution : The 5-nitro group in 5c improves anticancer potency by stabilizing charge-transfer interactions with kinase active sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-(4-chlorophenoxy)acetohydrazide with isatin derivatives. A common approach involves refluxing equimolar quantities of the hydrazide and isatin in dioxane with glacial acetic acid as a catalyst, yielding the product in ~82% after recrystallization from ethanol . Microwave-assisted synthesis has also been explored for analogous hydrazide derivatives, reducing reaction time (e.g., 15 minutes at 90°C) and improving yields compared to conventional heating .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups like C=O (1656–1715 cm⁻¹), C=N (1601–1620 cm⁻¹), and NH stretches (3205–3445 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 11.32 ppm for amide NH, δ 12.75 ppm for indole NH) and confirms stereochemistry .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.24 for chloro-substituted analogs) .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Elemental analysis (C, H, N within ±0.5% of theoretical values) combined with HPLC chromatograms ensures purity . Recrystallization from solvents like ethanol or DMF/water mixtures (e.g., 192°C melting point) further confirms crystallinity .

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing the (Z)-configuration. The dihedral angle between aromatic rings (11.48°) and intermolecular π⋯π interactions inform packing behavior. SHELX software (e.g., SHELXL for refinement) is critical for resolving hydrogen-bonding networks and validating molecular geometry .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

  • Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values are addressed by:

  • Cross-validating with high-resolution mass spectrometry (HRMS).
  • Using solvent-effect corrections in computational models.
  • Applying Hirshfeld surface analysis to quantify intermolecular interactions in crystalline states .

Q. How do structural modifications influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Antimicrobial Activity : Substitution at the phenoxy group (e.g., 4-chloro vs. 4-bromo) enhances potency against Staphylococcus aureus (MIC = 8.5 µg/mL) .
  • Anticancer Activity : Introducing morpholino or fluoroquinazoline moieties improves IC₅₀ values (e.g., 9.90 µM against HepG2 cells) .
  • Antiviral Activity : Electron-withdrawing groups (e.g., Cl, Br) increase selectivity indices (TI = 88–91) against hepatitis A virus .

Q. What methodologies optimize synthesis yield and scalability?

  • Methodological Answer :

  • Catalysis : KI accelerates nucleophilic substitution in phenoxyacetate intermediates .
  • Solvent Systems : Ethanol or DMF/water mixtures improve recrystallization efficiency .
  • Green Chemistry : Microwave irradiation reduces energy input and byproduct formation .

Q. How are computational models used to predict nonlinear optical (NLO) properties?

  • Methodological Answer : Density functional theory (DFT) calculates hyperpolarizability (β) and two-photon absorption coefficients. For example, conjugated hydrazide-Schiff bases exhibit strong third-order NLO responses (χ⁽³⁾ ≈ 10⁻¹² esu), validated via Z-scan techniques .

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